molecular formula C18H28N2O2 B4670393 1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone

1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone

Cat. No.: B4670393
M. Wt: 304.4 g/mol
InChI Key: JHBCYAABJGJFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone, also known as 'WAY-100635', is a selective serotonin receptor antagonist used in scientific research. It is a potent and highly specific antagonist of the human serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. WAY-100635 has been widely used in various research studies to investigate the mechanism of action of serotonin and its role in various physiological and pathological conditions.

Mechanism of Action

WAY-100635 acts as a highly selective antagonist of the human serotonin 5-HT1A receptor, which is widely distributed throughout the central nervous system. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressants and anxiolytics. By blocking the 5-HT1A receptor, WAY-100635 can modulate the activity of the serotonin system and provide insights into its role in various physiological and pathological conditions.
Biochemical and Physiological Effects:
WAY-100635 has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin release, the regulation of neurotransmitter systems, and the modulation of intracellular signaling pathways. Additionally, WAY-100635 has been shown to affect various physiological functions, including cardiovascular function, thermoregulation, and pain perception.

Advantages and Limitations for Lab Experiments

The use of WAY-100635 in scientific research has several advantages, including its high specificity for the 5-HT1A receptor, its ability to modulate the activity of the serotonin system, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively high cost, the complex synthesis process, and the potential for off-target effects.

Future Directions

There are several potential future directions for the use of WAY-100635 in scientific research. One area of interest is the investigation of the role of serotonin receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is growing interest in the use of WAY-100635 as a tool for the development of novel antidepressants and anxiolytics. Finally, there is potential for the use of WAY-100635 in the development of new treatments for pain and other neurological disorders.

Scientific Research Applications

WAY-100635 has been extensively used in scientific research to investigate the role of serotonin receptors in various physiological and pathological conditions. It has been used to study the mechanism of action of antidepressants and anxiolytics, as well as to investigate the role of serotonin receptors in anxiety, depression, and stress-related disorders. Additionally, WAY-100635 has been used to investigate the effects of serotonin on various physiological functions, including cardiovascular function, thermoregulation, and pain perception.

Properties

IUPAC Name

1-[3-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)20-9-8-19(13-18(20)7-10-21)12-16-5-4-6-17(11-16)15(3)22/h4-6,11,14,18,21H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBCYAABJGJFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CC(=CC=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone
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1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone
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1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone
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1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.